

Spectroscopic Analysis of 3-Methylheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylheptan-4-one

Cat. No.: B091715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylheptan-4-one** ($C_8H_{16}O$), a ketone of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Molecular Structure and Properties

3-Methylheptan-4-one is a saturated ketone with the following structural formula:

Molecular Formula: $C_8H_{16}O$ ^[1] Molecular Weight: 128.21 g/mol ^[1] IUPAC Name: **3-methylheptan-4-one**^[1] CAS Number: 15726-15-5^[1]

Spectroscopic Data

The following sections provide key spectroscopic data for **3-Methylheptan-4-one**, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted ^1H NMR data is presented in Table 1.

Table 1: Predicted ^1H NMR Data for **3-Methylheptan-4-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.89	t	3H	H-1
0.91	t	3H	H-7
1.05	d	3H	H-3' (methyl on C-3)
1.55	sextet	2H	H-6
1.62	m	2H	H-2
2.40	t	2H	H-5
2.55	m	1H	H-3

Note: Predicted data is based on computational models and may vary slightly from experimental values.

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Data for **3-Methylheptan-4-one**

Chemical Shift (ppm)	Carbon Assignment
13.9	C-7
16.0	C-3' (methyl on C-3)
17.7	C-6
25.8	C-1
42.8	C-5
48.7	C-2
214.0	C-4 (C=O)

Note: Data sourced from publicly available databases. Some sources indicate this data is computed.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methylheptan-4-one** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for **3-Methylheptan-4-one**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2960-2870	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1465	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Note: The characteristic C=O stretch for an aliphatic ketone typically appears around 1715 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Methylheptan-4-one** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for **3-Methylheptan-4-one**

m/z	Relative Intensity	Proposed Fragment Ion
128	Low	$[M]^+$ (Molecular Ion)
85	Moderate	$[M - C_3H_7]^+$ (Loss of propyl radical)
71	High	$[M - C_4H_9]^+$ (Loss of butyl radical) or $[CH_3CH_2CO]^+$
57	High	$[C_4H_9]^+$ (Butyl cation) or $[CH_3CH(CH_3)CO]^+$
43	High	$[C_3H_7]^+$ (Propyl cation)

Note: The most abundant fragment ions are often the result of cleavage alpha to the carbonyl group.[\[1\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

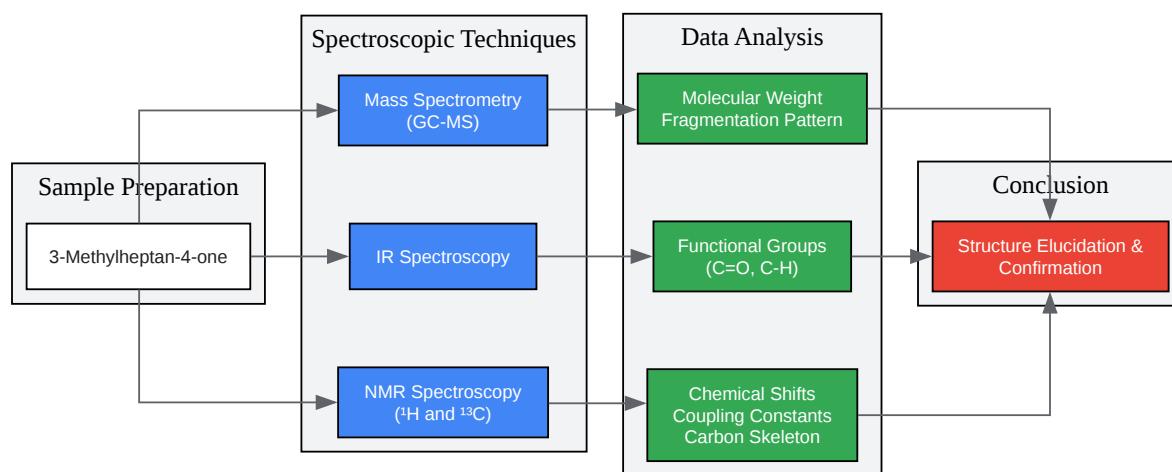
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methylheptan-4-one** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- 1H NMR Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum.

- Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the deuterated solvent peaks.

IR Spectroscopy

- Sample Preparation: As **3-Methylheptan-4-one** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **3-Methylheptan-4-one** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- Gas Chromatography:

- Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC.
 - The compound is separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5 or similar).
 - A temperature program is used to elute the compound.
- Mass Spectrometry:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions.
 - The mass analyzer scans a range of m/z values (e.g., 40-300) to produce the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Methylheptan-4-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Methylheptan-4-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylheptan-4-one | C8H16O | CID 27470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Heptanone, 3-methyl- [webbook.nist.gov]
- 4. To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methylheptan-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091715#spectroscopic-data-for-3-methylheptan-4-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com